molecular formula C12H10CuN2O4 B12099574 copper;pyridine-2-carboxylic acid

copper;pyridine-2-carboxylic acid

Katalognummer: B12099574
Molekulargewicht: 309.76 g/mol
InChI-Schlüssel: HSLXSZISQMKXDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Copper;pyridine-2-carboxylic acid can be synthesized through the reaction of copper(II) salts, such as copper(II) acetate, with pyridine-2-carboxylic acid in a suitable solvent like methanol. The reaction typically occurs at room temperature under aerobic conditions, resulting in the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Copper;pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(III) complexes, while reduction reactions may yield copper(I) complexes .

Wirkmechanismus

The mechanism of action of copper;pyridine-2-carboxylic acid involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing cellular processes and pathways. The pyridine-2-carboxylic acid ligand helps stabilize the copper ion and enhances its reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Copper;pyridine-2-carboxylic acid is unique due to its specific ligand, pyridine-2-carboxylic acid, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications, such as catalysis and material synthesis .

Eigenschaften

Molekularformel

C12H10CuN2O4

Molekulargewicht

309.76 g/mol

IUPAC-Name

copper;pyridine-2-carboxylic acid

InChI

InChI=1S/2C6H5NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);

InChI-Schlüssel

HSLXSZISQMKXDM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Cu]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.